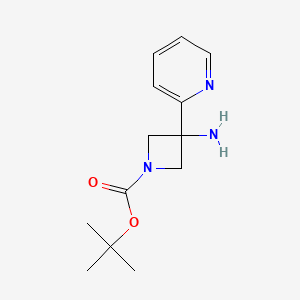![molecular formula C14H12N2O4S B2866698 5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 919014-75-8](/img/structure/B2866698.png)
5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a derivative of the benzothiazole class of compounds . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The specific synthesis process for “this compound” is not explicitly mentioned in the search results.Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
Structural and Vibrational Characterization
5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, as a derivative of Meldrum’s acid, has been subject to various scientific investigations, particularly in the field of chemistry. One notable study involved the characterization of a similar Meldrum’s acid derivative, 5-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione. This research combined Raman and FT-IR spectroscopy with density functional theory (DFT) calculations to explore the structural and vibrational properties of the compound. The study provided insights into the experimental and theoretical vibrational spectra, enhancing the understanding of such compounds' molecular structures and behaviors (Toledo et al., 2015).
Reactions with Alkylamines
Another area of research focused on the reactions of similar compounds with alkylamines. For instance, 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione was reacted with primary alkylamines to yield various derivatives in excellent yields. These reactions highlight the compound's reactivity and potential for creating a wide range of derivatives with potentially varied applications, from materials science to pharmaceuticals (Jeon & Kim, 2000).
Antimicrobial Activity Studies
Furthermore, derivatives of Meldrum’s acid, similar to this compound, have been explored for their antimicrobial properties. Studies have synthesized various compounds to evaluate their activity against a range of bacteria and fungi. These investigations are crucial for developing new antimicrobial agents in response to the growing challenge of antibiotic resistance (Ghorab et al., 2017).
Potential in Cancer Research
Additionally, compounds structurally related to this compound have been synthesized and assessed for their antiproliferative activity against various human cancer cell lines. This line of research is vital for discovering new therapeutic agents that could be effective in treating different types of cancer (Chandrappa et al., 2008).
Mécanisme D'action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, the pigment responsible for skin color .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity . This inhibition is achieved through the formation of hydrogen bonds and a hydrophobic interaction with residues of tyrosinase . The compound’s interaction with tyrosinase is stronger than that of kojic acid, a well-known competitive tyrosinase inhibitor .
Biochemical Pathways
By inhibiting tyrosinase, the compound disrupts the melanogenesis pathway . This pathway is responsible for the production of melanin in the skin. The disruption of this pathway leads to a decrease in melanin production .
Result of Action
The primary result of the compound’s action is a significant decrease in melanin production . This is due to its inhibitory effect on tyrosinase, leading to a disruption in the melanogenesis pathway . The compound has been shown to have a strong inhibitory effect on tyrosinase without causing cytotoxicity in B16F10 melanoma cells .
Propriétés
IUPAC Name |
5-[(1,3-benzothiazol-2-ylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-14(2)19-11(17)8(12(18)20-14)7-15-13-16-9-5-3-4-6-10(9)21-13/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCFSGVGLLGOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC3=CC=CC=C3S2)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid](/img/structure/B2866615.png)

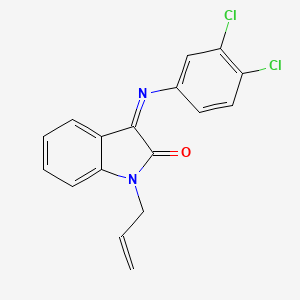
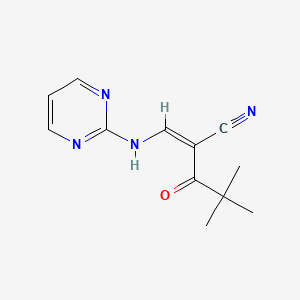
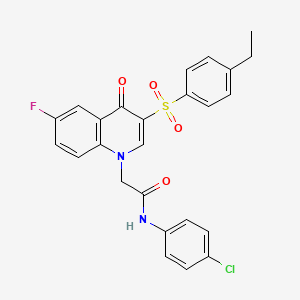
![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2866625.png)


![N-(4-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2866629.png)
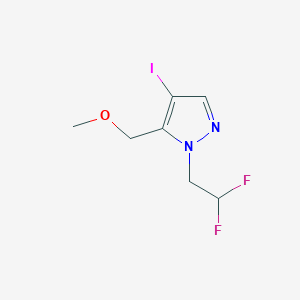
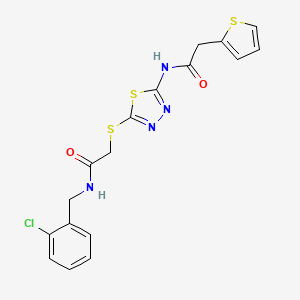

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2866635.png)
